4-Methoxy-3-nitrobenzylthioacetic acid

Overview

Description

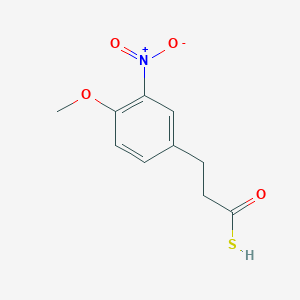

4-Methoxy-3-nitrobenzylthioacetic acid is a useful research compound. Its molecular formula is C10H11NO4S and its molecular weight is 241.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Methoxy-3-nitrobenzylthioacetic acid (CAS No. 22216-44-0) is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer treatment and anti-inflammatory properties. This article provides an in-depth examination of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Target Interactions

this compound primarily interacts with several biological targets, including enzymes and receptors involved in inflammatory responses and cell proliferation. It has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation, particularly in cancer cells . The compound also modulates the expression of cyclins and pro-apoptotic proteins, leading to apoptosis in malignant cells .

Biochemical Pathways

The compound affects various biochemical pathways:

- Inflammatory Mediators : It inhibits the production of pro-inflammatory mediators such as prostaglandins and nitric oxide by affecting cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) activities .

- Cell Cycle Regulation : By downregulating cyclin D1 and upregulating NOXA and BIM, it induces cell cycle arrest and apoptosis .

Biological Activity Overview

Case Studies and Research Findings

- In Vitro Studies on Leukemic Cells

-

Animal Model Evaluations

- In animal models, administration of the compound showed promising results in reducing tumor size without significant toxicity at lower doses. The modulation of immune responses was also noted, suggesting a dual role in both direct cytotoxicity against tumor cells and indirect effects through immune system enhancement .

-

Clinical Implications

- The compound is currently being investigated for its potential application in treating myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Preliminary findings indicate a reduction in cytogenetically abnormal cells with minimal impact on normal hematopoiesis, suggesting a favorable therapeutic window .

Properties

IUPAC Name |

3-(4-methoxy-3-nitrophenyl)propanethioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c1-15-9-4-2-7(3-5-10(12)16)6-8(9)11(13)14/h2,4,6H,3,5H2,1H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKGGAIJJZAIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)S)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80849393 | |

| Record name | 3-(4-Methoxy-3-nitrophenyl)propanethioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22216-44-0 | |

| Record name | 3-(4-Methoxy-3-nitrophenyl)propanethioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.